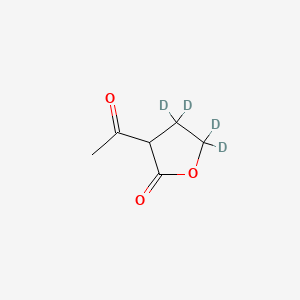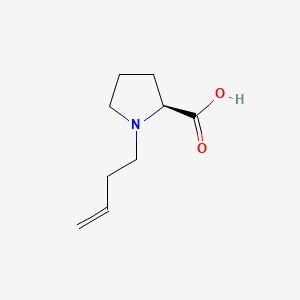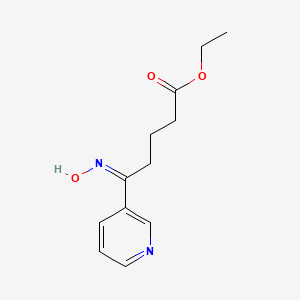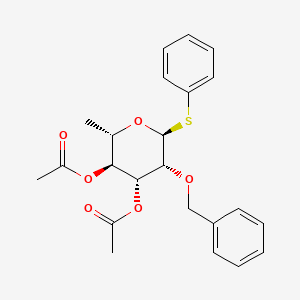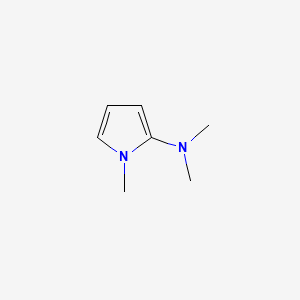
Atomoxetine-d3, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Atomoxetine-d3 hydrochloride is the deuterium labeled Atomoxetine hydrochloride . Atomoxetine hydrochloride is a potent and selective noradrenalin re-uptake inhibitor . It is used to treat attention deficit hyperactivity disorder (ADHD) . Atomoxetine may also be used for purposes not listed in this medication guide .
Molecular Structure Analysis
The molecular formula of Atomoxetine-d3, Hydrochloride is C17H22ClNO . The InChI representation isInChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; . The compound has a molecular weight of 294.8 g/mol . Chemical Reactions Analysis
While specific chemical reactions involving Atomoxetine-d3, Hydrochloride are not detailed in the sources, it’s known that Atomoxetine increases extracellular norepinephrine and dopamine by 3-fold and increases Fos expression .Physical And Chemical Properties Analysis
Atomoxetine-d3, Hydrochloride has a molecular weight of 294.8 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . Its exact mass is 294.1578223 g/mol, and its monoisotopic mass is also 294.1578223 g/mol . The topological polar surface area is 21.3 Ų .Aplicaciones Científicas De Investigación
Spectrophotometric Analysis
Atomoxetine-d3, Hydrochloride: is used in spectrophotometric methods for the quantitative analysis of atomoxetine in pharmaceutical formulations. This approach relies on charge transfer complexes with π-acceptors, providing a sensitive means to assess content uniformity and drug homogeneity in capsules .
Neuroscience Research
In neuroscience, Atomoxetine-d3, Hydrochloride serves as an internal standard for quantifying atomoxetine levels in neurological studies, particularly those related to attention-deficit hyperactivity disorder (ADHD). It aids in understanding the pharmacokinetics and pharmacodynamics of atomoxetine within the central nervous system .
Pharmacology
Atomoxetine-d3, Hydrochloride: is pivotal in pharmacological research for evaluating the therapeutic effects of atomoxetine. It’s used in clinical trials to establish the efficacy and safety profile of atomoxetine, especially in pediatric patients with ADHD .
Analytical Chemistry
In analytical chemistry, Atomoxetine-d3, Hydrochloride is utilized for developing novel analytical methods, such as spectrofluorimetric assays. These methods are essential for ensuring the quality and potency of atomoxetine in its dosage forms .
Clinical Research
Atomoxetine-d3, Hydrochloride: plays a crucial role in clinical research, particularly in the development of new formulations and dosage regimens. It helps in determining the optimal therapeutic doses and assessing the drug’s efficacy in treating comorbid conditions associated with ADHD .
Drug Development
In drug development, Atomoxetine-d3, Hydrochloride is used to create new drug formulations, such as oral films and taste-masked orally disintegrating tablets (ODTs). These innovative formulations aim to improve patient compliance and bioavailability of atomoxetine .
Toxicology
Atomoxetine-d3, Hydrochloride: is employed as a reference standard in toxicological studies to ensure the safety of atomoxetine. It’s used in various applications, from clinical toxicology to urine drug testing, forensic analysis, and isotope dilution methods .
Biochemistry
In the field of biochemistry, Atomoxetine-d3, Hydrochloride is used to study the biochemical interactions and mechanisms of atomoxetine. It helps in understanding the drug’s impact on neurotransmitter systems and its potential neuroprotective effects .
Mecanismo De Acción
- Additionally, it inhibits the reuptake of dopamine in specific brain regions, such as the prefrontal cortex, where dopamine transporter (DAT) expression is minimal .
- Atomoxetine specifically increases norepinephrine and dopamine within the prefrontal cortex, which is beneficial for attention and memory .
- PET imaging studies in rhesus monkeys also suggest a role for the glutamatergic system in ADHD pathophysiology, as atomoxetine binds to the serotonin transporter (SERT) and blocks the N-methyl-d-aspartate (NMDA) receptor .
Mode of Action
Biochemical Pathways
Safety and Hazards
Propiedades
IUPAC Name |
(3R)-3-(2-methylphenoxy)-3-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCXVPAZUDVVBT-NZDFJUHXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


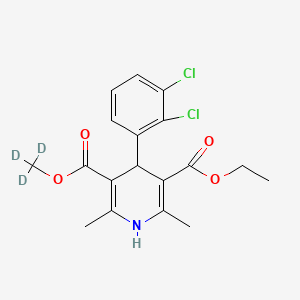
![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)

